molecular formula C8H5N3O4 B11711739 2-(2,4-Dinitrophenyl)acetonitrile

2-(2,4-Dinitrophenyl)acetonitrile

Cat. No.: B11711739
M. Wt: 207.14 g/mol
InChI Key: CWCDKZILBPYYPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dinitrophenyl)acetonitrile is an organic compound with the molecular formula C8H5N3O4. It is characterized by the presence of a dinitrophenyl group attached to an acetonitrile moiety. This compound is known for its applications in various chemical reactions and its role in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2,4-Dinitrophenyl)acetonitrile can be synthesized through several methods. One common approach involves the reaction of 2,4-dinitrochlorobenzene with acetonitrile in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dinitrophenyl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include substituted phenyl derivatives.

    Reduction: The major products are amino derivatives.

    Condensation: Hydrazones are the primary products formed in condensation reactions.

Mechanism of Action

The mechanism of action of 2-(2,4-Dinitrophenyl)acetonitrile involves its ability to participate in nucleophilic substitution and reduction reactions. The nitro groups on the phenyl ring make it highly reactive towards nucleophiles, facilitating the formation of various derivatives. Additionally, its ability to form hydrazones makes it valuable in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-Dinitrophenyl)acetonitrile is unique due to its combination of the dinitrophenyl group with an acetonitrile moiety, which imparts distinct reactivity and applications in various fields. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C8H5N3O4

Molecular Weight

207.14 g/mol

IUPAC Name

2-(2,4-dinitrophenyl)acetonitrile

InChI

InChI=1S/C8H5N3O4/c9-4-3-6-1-2-7(10(12)13)5-8(6)11(14)15/h1-2,5H,3H2

InChI Key

CWCDKZILBPYYPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.